molecular formula C17H17N3O2 B1356537 3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione CAS No. 94507-33-2

3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione

Cat. No. B1356537
CAS RN: 94507-33-2
M. Wt: 295.34 g/mol
InChI Key: XMBDZLZBEIMRGV-UHFFFAOYSA-N
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Description

Trimethoxy[3-(phenylamino)propyl]silane is a silane coupling agent . It’s used in the low-temperature cross-linking of polyethyleneimine ethoxylated (PEIE) to obtain stable electron injection layers in solution-processed organic light-emitting devices .


Molecular Structure Analysis

The molecular formula for trimethoxy[3-(phenylamino)propyl]silane is C12H21NO3Si, and its molecular weight is 255.39 .


Chemical Reactions Analysis

In a study, four types of silane coupling agents, including trimethoxy[3-(phenylamino)propyl]silane, reacted with PEIE at low temperatures ranging from 65°C–120°C .


Physical And Chemical Properties Analysis

Trimethoxy[3-(phenylamino)propyl]silane is a liquid at 20°C. It should be stored under inert gas and away from moisture. Its boiling point is 310°C, and it has a specific gravity of 1.07 at 20°C .

Scientific Research Applications

Antibacterial Activity

  • Design, Synthesis, and Antibacterial Evaluation of Some Novel 3′-(Phenylamino)-1′H-spiro[indoline-3,2′-quinazoline]-2,4′(3′H)-dione Derivatives :This study describes the synthesis and evaluation of antibacterial activity against resistant strains of Gram-positive and Gram-negative bacteria of derivatives related to 3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione (Mohammadi et al., 2014).

Green Chemistry Applications

  • Metal and phosgene-free synthesis of 1H-quinazoline-2,4-diones by selenium-catalyzed carbonylation :This research presents a metal and phosgene-free method to synthesize 1H-quinazoline-2,4-diones, suggesting environmentally friendly approaches in chemical synthesis (Wu & Yu, 2010).

Synthesis Methods

  • A facile synthesis of substituted 3-amino-1H-quinazoline-2,4-diones :This paper outlines a new synthesis method for a series of 3-amino-1H-quinazoline-2,4-diones, demonstrating the versatility and potential applications in chemical synthesis (Tran et al., 2005).

Herbicidal Activity

  • Synthesis and herbicidal evaluation of triketone-containing quinazoline-2,4-diones :This study explores novel herbicides, with several synthesized compounds showing promising herbicidal activity against broadleaf and monocotyledonous weeds (Wang et al., 2014).

Antidiabetic Potential

  • Synthesis, biological evaluation and molecular docking of 3-substituted quinazoline-2,4(1H, 3H)-diones :This research evaluates the antidiabetic potential of quinazoline-2,4-diones, finding moderate activity against α-amylase and α-glucosidase enzymes (Santos-Ballardo et al., 2020).

Antiviral Applications

  • First discovery of novel 3-hydroxy-quinazoline-2,4(1H,3H)-diones as specific anti-vaccinia and adenovirus agents :This study identifies a series of novel synthesized quinazolines with significant antiviral activity specifically against vaccinia and adenovirus (Kang et al., 2016).

Safety And Hazards

Trimethoxy[3-(phenylamino)propyl]silane is harmful and can cause severe skin burns and eye damage. It’s also suspected of causing cancer and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

3-(3-anilinopropyl)-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-16-14-9-4-5-10-15(14)19-17(22)20(16)12-6-11-18-13-7-2-1-3-8-13/h1-5,7-10,18H,6,11-12H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBDZLZBEIMRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCCN2C(=O)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50538868
Record name 3-(3-Anilinopropyl)quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione

CAS RN

94507-33-2
Record name 3-(3-Anilinopropyl)quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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